2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol
Overview
Description
2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol is a chemical compound that belongs to the class of isoindol derivatives This compound features an isoindole ring system, which is a bicyclic structure consisting of a fused benzene ring and a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Similar compounds have been found to possess various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Similar compounds are known to be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Isoindoline derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Cellular Effects
Given the broad range of biological activities exhibited by isoindoline derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol typically involves the following steps:
Formation of Isoindole Derivative: The starting material is often an isoindole derivative, which undergoes a series of reactions to introduce the desired functional groups.
Introduction of Amino Group: The amino group can be introduced through reductive amination or other suitable methods.
Introduction of Hydroxyl Group: The hydroxyl group is typically introduced through hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol can be compared with other similar compounds, such as:
Lenalidomide: A related compound with similar structural features and applications in medicine.
Thalidomide: Another isoindole derivative with historical significance in drug development.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-amino-1,3-dihydroisoindol-2-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(7-14)13-5-9-3-2-4-11(12)10(9)6-13/h2-4,8,14H,5-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIFBMUSWOJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CC2=C(C1)C(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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